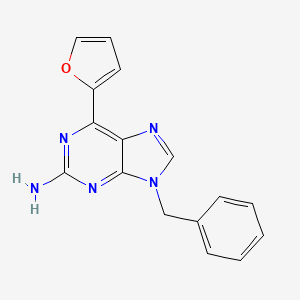
9-benzyl-6-(furan-2-yl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-6-(furan-2-yl)-9H-purin-2-amine: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine typically involves the N-alkylation or N-arylation of purine derivatives. One common method includes the Stille coupling reaction to introduce the furan substituent at the 6-position . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the purine ring, potentially modifying its electronic properties and biological activity.
Substitution: The benzyl and furan groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield a variety of benzyl or furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound has shown potential in biological studies, particularly in the context of enzyme inhibition and receptor binding. Its purine core makes it a candidate for studying interactions with nucleic acids and proteins.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its activity against various pathogens, including Mycobacterium tuberculosis .
Industry: While its industrial applications are still under exploration, this compound’s potential as a precursor for pharmaceuticals and agrochemicals is of significant interest.
Mechanism of Action
The mechanism of action of 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s purine core allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. Additionally, its benzyl and furan substituents can enhance binding affinity and specificity to target proteins .
Comparison with Similar Compounds
9-aryl-6-(furan-2-yl)-9H-purines: These compounds share the purine core and furan substituent but differ in the aryl group attached at the 9-position.
9-arylsulfonyl-6-(furan-2-yl)-9H-purines: These compounds have a sulfonyl group attached to the aryl ring, which can influence their chemical and biological properties.
Uniqueness: The uniqueness of 9-benzyl-6-(furan-2-yl)-9H-purin-2-amine lies in its specific combination of substituents. The benzyl group at the 9-position and the furan ring at the 6-position provide a distinct electronic and steric environment, potentially leading to unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H13N5O |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
9-benzyl-6-(furan-2-yl)purin-2-amine |
InChI |
InChI=1S/C16H13N5O/c17-16-19-13(12-7-4-8-22-12)14-15(20-16)21(10-18-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,17,19,20) |
InChI Key |
FZKKCBUDFSOYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















